An In-Depth Technical Guide to 3-Methylbenzoyl Cyanide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Methylbenzoyl Cyanide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzoyl cyanide (CAS Number: 5955-74-8), also known as oxo-m-tolyl-acetonitrile, is an important aromatic nitrile intermediate.[1] Its structure, featuring a reactive acyl cyanide moiety and a methyl-substituted benzene ring, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and essential safety and handling information. It is intended to be a critical resource for professionals in organic synthesis, medicinal chemistry, agrochemical development, and material science.[1]
Introduction and Significance
3-Methylbenzoyl cyanide belongs to the class of acyl cyanides, organic compounds that feature a cyanide group attached to a carbonyl carbon. This functional group arrangement imparts a unique reactivity profile, making these compounds effective acylating agents and versatile intermediates. The presence of the methyl group on the aromatic ring at the meta position influences the electronic properties and steric environment of the molecule, which can be strategically exploited in targeted synthesis.[1]
The primary utility of 3-methylbenzoyl cyanide lies in its role as a precursor for more complex molecules. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals such as pesticides and herbicides, dyes, and specialized polymers and resins.[1] Its stability and reactivity under relatively mild conditions allow for efficient and high-yield chemical transformations, making it a valuable tool for both laboratory-scale research and industrial applications.[1]
Physicochemical and Spectroscopic Properties
While specific experimental data for some physical properties of 3-methylbenzoyl cyanide are not widely reported in public literature, its key identifiers and characteristics are well-documented.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5955-74-8 | [1] |
| Molecular Formula | C₉H₇NO | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 98% (by NMR) | [1] |
| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |
| InChI | InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |
| SMILES | O=C(C#N)C1=CC=CC(C)=C1 | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Data
Synthesis of 3-Methylbenzoyl Cyanide
The synthesis of 3-methylbenzoyl cyanide is typically achieved through the cyanation of its corresponding acyl chloride, 3-methylbenzoyl chloride. This two-step process begins with the formation of the acyl chloride from 3-methylbenzoic acid, followed by the displacement of the chloride with a cyanide nucleophile.
Step 1: Synthesis of 3-Methylbenzoyl Chloride
The conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride is a standard and high-yielding reaction, often utilizing thionyl chloride (SOCl₂) as the chlorinating agent.
Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride [2]
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Materials:
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3-Methylbenzoic acid (m-toluic acid)
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Thionyl chloride (SOCl₂)
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N,N-Dimethylformamide (DMF, catalytic amount)
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-
Apparatus:
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A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl and excess SOCl₂ fumes).
-
-
Procedure:
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To the three-necked flask, add 3-methylbenzoic acid, thionyl chloride (in slight excess), and a catalytic amount of DMF.
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Heat the reaction mixture to approximately 90°C with continuous stirring.
-
Maintain this temperature for about 3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
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After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
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The remaining liquid is crude 3-methylbenzoyl chloride, which can be purified by fractional distillation.
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Step 2: Synthesis of 3-Methylbenzoyl Cyanide
The conversion of 3-methylbenzoyl chloride to 3-methylbenzoyl cyanide can be accomplished using various cyanating agents. A classic and robust method, adapted from the Organic Syntheses procedure for benzoyl cyanide, utilizes cuprous cyanide (CuCN).[3]
Proposed Experimental Protocol: Synthesis of 3-Methylbenzoyl Cyanide
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Materials:
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3-Methylbenzoyl chloride
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Cuprous cyanide (CuCN), dried
-
-
Apparatus:
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A distilling flask equipped with a thermometer.
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Heating mantle or oil bath.
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-
Procedure:
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In the distilling flask, combine dried cuprous cyanide (a slight molar excess) and 3-methylbenzoyl chloride.
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Heat the mixture in an oil bath, gradually raising the temperature to 220-230°C, and maintain for approximately 1.5 hours with occasional shaking.
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After the reaction period, arrange the flask for distillation and slowly increase the bath temperature to distill the crude 3-methylbenzoyl cyanide.
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The crude product, which is a solid at room temperature, can be purified by recrystallization from a suitable solvent or by vacuum distillation.
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Alternative Synthetic Pathway:
Modern approaches often employ less toxic or more manageable cyanating agents. Patents for the synthesis of the isomeric o-methylbenzoyl cyanide describe the use of potassium ferricyanide with a copper catalyst, or sodium cyanide with a phase-transfer catalyst in a biphasic system.[4][5] These methods may offer milder reaction conditions and are likely adaptable for the synthesis of 3-methylbenzoyl cyanide.
Reactivity and Chemical Behavior
The reactivity of 3-methylbenzoyl cyanide is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.
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Acylation Reactions: As an acyl cyanide, it can act as an acylating agent, transferring the 3-methylbenzoyl group to nucleophiles such as alcohols, amines, and organometallic reagents. This reactivity is central to its application in building more complex molecular architectures.
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Hydrolysis: In the presence of aqueous acid or base, 3-methylbenzoyl cyanide will hydrolyze to form 3-methylbenzoic acid and a cyanide salt.
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Wittig-Type Reactions: The carbonyl group can undergo reactions with phosphorus ylides (Wittig reagents). This reaction typically results in the formation of an α,β-unsaturated nitrile, demonstrating the versatility of the carbonyl group in carbon-carbon bond formation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-methylbenzoyl cyanide (CAS 5955-74-8) is not widely available, the hazards can be inferred from closely related compounds like benzoyl cyanide. Acyl cyanides are generally toxic and should be handled with extreme care.
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Toxicity: Assumed to be highly toxic if swallowed, inhaled, or in contact with skin.[6] Contact with acids or water can release highly toxic hydrogen cyanide gas.
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust and contact with skin and eyes.
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Storage:
Conclusion
3-Methylbenzoyl cyanide is a key chemical intermediate with significant potential in various research and development sectors. While there are gaps in the publicly available data regarding its specific physical constants and spectral characterization, its synthesis and reactivity can be reliably inferred from established chemical principles and data from closely related compounds. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this versatile molecule in their work.
References
-
3-Methylbenzoyl cyanide. LabNetwork. [Link]
- CN114380713B - O-methyl benzoyl cyanide synthesis method.
- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
-
Benzoyl cyanide. Organic Syntheses. [Link]
- Soulen, R. L., Carlson, S. C., & Lang, F. (1973). The Reaction of a Phosphorus Ylide with Aroyl Cyanides. The Journal of Organic Chemistry, 38(3), 479–481.
- CN114380713A - Synthesis method of o-methyl benzoyl cyanide.
- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.
-
Benzoyl cyanide. Organic Syntheses. [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN114380713B - O-methyl benzoyl cyanide synthesis method - Google Patents [patents.google.com]
- 5. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]
- 6. labsolu.ca [labsolu.ca]

